REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[C:4]1[CH:8]=[O:9].[CH3:10][Si:11]([CH3:18])([CH3:17])[CH2:12][CH2:13][O:14][CH2:15]Cl>O>[CH3:10][Si:11]([CH3:18])([CH3:17])[CH2:12][CH2:13][O:14][CH2:15][N:3]1[CH:7]=[CH:6][N:5]=[C:4]1[CH:8]=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.52 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1C(=NC=C1)C=O
|
Name
|
|
Quantity
|
101 mL
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCCl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring with hexane
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed mineral oil free
|
Type
|
ADDITION
|
Details
|
was added to the suspension
|
Type
|
STIRRING
|
Details
|
the reaction was stirred a further hour
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The raw material was then purified by column chromatography (DCM)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C(=NC=C1)C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.376 mol | |
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |